molecular formula C17H16O B11951530 1,5-Diphenylpent-4-en-1-one CAS No. 4746-09-2

1,5-Diphenylpent-4-en-1-one

Cat. No.: B11951530
CAS No.: 4746-09-2
M. Wt: 236.31 g/mol
InChI Key: FZVGNXFZRZIAKO-UHFFFAOYSA-N
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Description

1,5-Diphenylpent-4-en-1-one is an organic compound with the molecular formula C17H16O. It is also known as cinnamylacetophenone. This compound is characterized by its structure, which includes a pent-4-en-1-one backbone with phenyl groups attached at the 1 and 5 positions. It is a member of the chalcone family, which are known for their diverse biological activities and applications in various fields.

Preparation Methods

1,5-Diphenylpent-4-en-1-one can be synthesized through several methods. One common synthetic route involves the Claisen-Schmidt condensation reaction between benzaldehyde and acetophenone in the presence of a base such as sodium hydroxide. The reaction typically takes place in an ethanol-water mixture at room temperature, yielding the desired product after purification .

Chemical Reactions Analysis

1,5-Diphenylpent-4-en-1-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding epoxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the enone group to an alcohol or other reduced forms.

    Substitution: It can undergo electrophilic and nucleophilic substitution reactions, particularly at the phenyl rings.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Synthesis and Catalysis

1,5-Diphenylpent-4-en-1-one is often utilized in synthetic organic chemistry as a precursor for various derivatives. It can be synthesized through methods such as the Mukaiyama aldol reaction and other catalytic processes. For instance, a study demonstrated the use of Cu(II)-tyrosinase as a catalyst in the grindstone method to synthesize derivatives with high yields under mild conditions . The ability to produce these compounds efficiently makes them valuable in the development of fine chemicals.

Insecticidal Properties

One of the most notable applications of this compound is its effectiveness as a larvicidal agent. Research has shown that derivatives of this compound exhibit significant toxicity against mosquito larvae, particularly Culex quinquefasciatus. In a study assessing larvicidal activity, one derivative (compound 1i ) demonstrated an LD50 of 28.5 µM, outperforming traditional insecticides like temephos and permethrin . This highlights its potential as an environmentally friendly alternative to conventional chemical insecticides.

Growth Regulation in Larvae

The same study also explored the impact of compound 1i on larval growth regulation. The results indicated a growth inhibition score of 41.36%, with significant effects on larval weight and eclosion rates . Such findings suggest that this compound could be developed into a biocontrol agent for mosquito populations, contributing to integrated pest management strategies.

Medicinal Chemistry

In medicinal chemistry, compounds related to this compound have been investigated for their potential therapeutic effects. The structural features of these compounds allow for modifications that can enhance their biological activities. For example, β-amino ketones derived from this compound have shown promising medicinal properties . The exploration of these derivatives could lead to the development of new drugs targeting various diseases.

Environmental Applications

The environmental implications of using this compound derivatives are significant. Given the increasing concerns over the toxicity of synthetic insecticides to non-target organisms and the development of resistance among pests, compounds like this compound offer a greener alternative . Their effectiveness against mosquito larvae without harming aquatic ecosystems positions them as potential candidates for sustainable pest control solutions.

Data Table: Summary of Research Findings

Application AreaStudy FocusKey Findings
SynthesisCatalytic methods using Cu(II)-tyrosinaseHigh yield synthesis under mild conditions
Biological ActivityLarvicidal properties against Culex larvaeLD50 of compound 1i = 28.5 µM; effective against resistant strains
Growth RegulationImpact on larval growthGrowth inhibition score = 41.36%
Environmental ImpactAlternative to chemical insecticidesReduced toxicity to non-target species

Mechanism of Action

The mechanism of action of 1,5-diphenylpent-4-en-1-one is primarily related to its ability to interact with biological targets such as enzymes and receptors. For example, it has been shown to inhibit certain enzymes involved in inflammation and cancer progression. The molecular targets and pathways involved include inhibition of cyclooxygenase (COX) enzymes and modulation of signaling pathways related to cell proliferation and apoptosis .

Comparison with Similar Compounds

1,5-Diphenylpent-4-en-1-one can be compared with other chalcones and related compounds:

These compounds share some similarities in their chemical behavior and applications but differ in specific reactivities and biological activities, making each unique in its own right.

Biological Activity

1,5-Diphenylpent-4-en-1-one is a compound that has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential applications in various fields, particularly in pest control and medicinal chemistry.

Chemical Structure and Properties

This compound features a conjugated system that enhances its reactivity and biological activity. The compound can be represented as follows:

C17H16O Molecular Formula \text{C}_{17}\text{H}_{16}\text{O}\quad \text{ Molecular Formula }

This structure allows for interactions with various biological targets, making it a candidate for further research into its therapeutic potential.

Biological Activity Overview

The biological activity of this compound has been investigated in several studies. Key findings include:

  • Larvicidal Activity : Research has shown that derivatives of this compound exhibit significant larvicidal effects against mosquito larvae, specifically Culex quinquefasciatus. For instance, compound 1i demonstrated an LD50 of 28.5 µM, outperforming conventional insecticides like permethrin (54.6 µM) and temephos (37.9 µM) .
  • Antifeedant Properties : While exhibiting strong larvicidal activity, some derivatives showed low toxicity to non-target organisms such as the fish Oreochromis mossambicus, indicating a favorable safety profile for ecological applications .

The biological effects of this compound are attributed to its ability to interact with specific molecular targets:

  • Enzyme Interaction : The compound's ketone group can participate in nucleophilic addition reactions, while the phenyl groups can engage in π-π interactions with aromatic residues in proteins. This interaction modulates the activity of enzymes and other biological molecules .
  • Structure-Activity Relationships (SAR) : Studies have indicated that modifications to the amine groups attached to the core structure significantly affect the biological activity of the derivatives. This suggests that careful structural optimization could enhance efficacy .

Case Studies

Several studies have documented the efficacy of this compound and its derivatives:

Table 1: Biological Activity of Selected Derivatives

CompoundLD50 (µM)Activity TypeTarget Organism
1i 28.5LarvicidalCulex quinquefasciatus
Permethrin 54.6LarvicidalCulex quinquefasciatus
Temephos 37.9LarvicidalCulex quinquefasciatus
1i N/AAntifeedantOreochromis mossambicus

This table summarizes key findings regarding the larvicidal and antifeedant properties of various compounds derived from this compound.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 1,5-Diphenylpent-4-en-1-one and its derivatives?

  • Methodological Answer : The synthesis typically involves nucleophilic substitution or condensation reactions. For example, 2-(Benzenesulfonyl)-1,5-diphenylpent-4-en-1-one is synthesized by reacting benzenesulfonyl chloride with this compound in the presence of a base (e.g., triethylamine) under reflux in dichloromethane or toluene. Purification is achieved via recrystallization or column chromatography . Derivatives like (E)-2,2-dimethyl-1,5-diphenylpent-4-en-1-one are prepared using aqueous micellar catalysis or solvent-free techniques, yielding up to 95% with flash chromatography purification .

Q. Which spectroscopic techniques are most effective for characterizing this compound derivatives, and what key data points should researchers prioritize?

  • Methodological Answer :

  • 1H/13C NMR : Critical for confirming backbone structure and substituent positions. For example, δ 209.42 ppm in 13C NMR corresponds to the ketone carbonyl group .
  • HRMS : Validates molecular formula (e.g., C25H25O2 [M + H]+ with m/z 357.1849) .
  • HPLC : Determines enantiomeric purity using chiral columns (e.g., Chiral OD-H with hexane/2-propanol eluent) .
    Prioritize integration ratios in NMR, mass accuracy in HRMS (±0.0008 Da), and retention time differences in HPLC.

Q. How can researchers optimize reaction conditions to improve yields in the synthesis of this compound analogues?

  • Methodological Answer :

  • Solvent Selection : Polar aprotic solvents (e.g., toluene) enhance nucleophilic substitution efficiency .
  • Catalyst Use : Asymmetric allylic alkylation with chiral catalysts achieves up to 94% enantiomeric excess (ee) .
  • Temperature Control : Reflux conditions (e.g., 80°C in dichloromethane) ensure complete conversion .

Advanced Research Questions

Q. What strategies enable enantioselective synthesis of chiral this compound derivatives, and how is stereochemical purity quantified?

  • Methodological Answer :

  • Ternary Catalysis : Combining transition-metal catalysts (e.g., Pd) with chiral ligands enables three-component asymmetric allylic alkylation. For example, (S, E)-2-(furan-2-ylmethoxy)-1,5-diphenylpent-4-en-1-one achieves 94% ee .
  • Quantification : Chiral HPLC with UV detection (λ = 254 nm) separates enantiomers (e.g., tmajor = 8.69 min vs. tminor = 10.07 min) .

Q. How do structural modifications to the benzenesulfonyl group in this compound analogues affect their biological activity, particularly in anticancer applications?

  • Methodological Answer :

  • Structure-Activity Relationship (SAR) Studies : Modifying substituents (e.g., sulfonamide vs. sulfonyl groups) alters IC50 values. For example, PIB-SO derivatives show IC50 = 8.0 µM against MCF7 cells, compared to CA-4 (IC50 = 6.5 µM) .
  • Mechanistic Probes : Fluorescence polarization assays or X-ray crystallography can map interactions with serine proteases, where the benzenesulfonyl group binds active-site residues .

Q. What methodologies are recommended for resolving contradictions in experimental data when studying reaction mechanisms of this compound derivatives?

  • Methodological Answer :

  • Delphi Consensus Method : Engage domain experts to rank hypotheses using Likert scales (1–5) and statistical consensus metrics (e.g., interquartile range <1.5) .
  • Controlled Replication : Standardize variables (e.g., solvent purity, catalyst loading) to isolate conflicting factors. For example, discrepancies in oxidation yields may arise from trace moisture in reagents .

Properties

CAS No.

4746-09-2

Molecular Formula

C17H16O

Molecular Weight

236.31 g/mol

IUPAC Name

1,5-diphenylpent-4-en-1-one

InChI

InChI=1S/C17H16O/c18-17(16-12-5-2-6-13-16)14-8-7-11-15-9-3-1-4-10-15/h1-7,9-13H,8,14H2

InChI Key

FZVGNXFZRZIAKO-UHFFFAOYSA-N

Isomeric SMILES

C1=CC=C(C=C1)/C=C/CCC(=O)C2=CC=CC=C2

Canonical SMILES

C1=CC=C(C=C1)C=CCCC(=O)C2=CC=CC=C2

Origin of Product

United States

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